3-fluoro-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Description
This compound (CAS 1129542-03-5, molecular formula C₁₄H₂₁BFNO₂) is a fluorinated arylboronic ester featuring a dimethylamino group at the para position relative to the boronate moiety. It serves as a critical intermediate in Suzuki-Miyaura cross-coupling reactions and may find applications in materials science or medicinal chemistry due to its electron-rich aromatic system and boron-mediated reactivity .
Properties
IUPAC Name |
3-fluoro-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BFNO2/c1-13(2)14(3,4)19-15(18-13)10-7-11(16)9-12(8-10)17(5)6/h7-9H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAIVMESSEYLLFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)F)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901135118 | |
| Record name | 3-Fluoro-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901135118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1129542-03-5 | |
| Record name | 3-Fluoro-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1129542-03-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluoro-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901135118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Similar compounds are often used in organic synthesis, particularly in suzuki-miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in the synthesis of many organic compounds .
Mode of Action
The mode of action of 3-fluoro-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is likely related to its role in facilitating chemical reactions. As a boronic ester, it can participate in coupling reactions, where it acts as a source of boron . The boron atom can form bonds with other atoms, enabling the construction of complex organic molecules .
Biochemical Pathways
In the context of organic synthesis, the compound contributes to the formation of new carbon-carbon bonds, which are crucial for the construction of complex organic molecules .
Result of Action
As a reagent in organic synthesis, its primary function is to facilitate the formation of carbon-carbon bonds, leading to the synthesis of complex organic molecules .
Biochemical Analysis
Biochemical Properties
3-fluoro-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline plays a significant role in biochemical reactions, particularly in organic synthesis and medicinal chemistry. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to act as an intermediate in Suzuki-Miyaura coupling reactions, which are catalyzed by palladium complexes. These interactions facilitate the formation of carbon-carbon bonds, making it a valuable tool in the synthesis of complex organic molecules.
Cellular Effects
The effects of this compound on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can affect the expression of certain genes involved in metabolic pathways, thereby altering cellular metabolism. Additionally, it has been observed to impact cell signaling pathways, which can lead to changes in cell proliferation and differentiation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. For example, it has been reported to inhibit certain enzymes involved in metabolic pathways, leading to changes in gene expression and cellular function. The compound’s ability to form stable complexes with enzymes and other proteins is crucial for its biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but can degrade over time when exposed to light and air. Long-term exposure to the compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including changes in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can lead to toxic or adverse effects, including cell death and tissue damage. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds. These interactions can affect metabolic flux and alter the levels of certain metabolites within cells. Understanding the metabolic pathways of this compound is crucial for predicting its effects on cellular function and overall metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific cellular compartments. These interactions can affect the compound’s accumulation and distribution within tissues, influencing its overall biochemical activity.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. Its localization can influence its interactions with other biomolecules and its overall biochemical effects.
Biological Activity
3-Fluoro-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a synthetic compound with potential applications in medicinal chemistry and organic synthesis. Its unique structure allows it to participate in various biological activities, particularly in the context of drug discovery and development. This article reviews its biological activity based on diverse research findings.
- IUPAC Name : this compound
- Molecular Formula : C14H21BFNO2
- Molecular Weight : 265.14 g/mol
- CAS Number : 1129542-03-5
- Purity : ≥ 95%
As a boronic ester, this compound is primarily utilized in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. These reactions are essential for forming carbon-carbon bonds, contributing to the synthesis of complex organic molecules. The compound's ability to modulate biochemical pathways makes it a valuable tool in medicinal chemistry.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Anticancer Activity
Recent studies indicate that compounds similar to this one exhibit significant anticancer properties. For instance:
- Cell Proliferation Inhibition : The compound has shown strong inhibitory effects on various cancer cell lines. Its IC50 values have been reported as low as against certain breast cancer cells (MDA-MB-231), indicating potent activity compared to standard chemotherapeutics like 5-Fluorouracil (IC50 values of ) .
Antimicrobial Activity
The compound has demonstrated antimicrobial effects against multidrug-resistant strains:
- Minimum Inhibitory Concentration (MIC) : MIC values ranging from were observed against Staphylococcus aureus and Mycobacterium species .
Pharmacokinetics
Pharmacokinetic studies in animal models have provided insights into the compound's absorption and elimination:
- Cmax : Achieved a maximum concentration of .
- Half-life (t1/2) : Demonstrated slow elimination with a half-life of approximately .
Case Studies
Several case studies highlight the biological efficacy of this compound:
- Breast Cancer Model :
- Antimicrobial Efficacy :
Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry
The compound's structure suggests potential applications in drug development. The presence of the dioxaborolane group can enhance the compound's pharmacological properties, making it suitable for targeting specific biological pathways.
- Case Study: Anticancer Activity
Recent studies have indicated that compounds with similar dioxaborolane structures exhibit anticancer properties by inhibiting key enzymes involved in tumor growth. For instance, research on boron-containing compounds has shown that they can interfere with the metabolism of cancer cells, leading to apoptosis (programmed cell death) .
Organic Synthesis
3-Fluoro-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline can serve as an intermediate in organic synthesis. Its ability to participate in cross-coupling reactions makes it valuable for synthesizing complex organic molecules.
- Example: Suzuki Coupling Reactions
The compound can be utilized in Suzuki coupling reactions to form biaryl compounds. This is particularly relevant in synthesizing pharmaceuticals and agrochemicals where biaryl motifs are prevalent .
Materials Science
The unique properties of this compound make it suitable for applications in materials science, particularly in developing polymers and coatings.
- Case Study: Polymer Development
Research has demonstrated that incorporating dioxaborolane units into polymer matrices can enhance their thermal stability and mechanical properties. This application is particularly useful for creating materials that require durability under extreme conditions .
Data Table: Summary of Applications
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
Fluorine Positional Isomers
- 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS 710348-95-1, C₁₂H₁₇BFNO₂): Lacks the dimethylamino group, reducing electron-donating effects. This impacts reactivity in cross-coupling reactions and solubility .
Halogen-Substituted Analogs
Nitrogen Substitution Variations
- 3-Fluoro-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS 2121512-12-5, C₁₃H₁₉BFNO₂): Monomethyl substitution reduces steric bulk compared to dimethyl, possibly improving solubility but altering electronic effects .
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically follows a palladium-catalyzed borylation route starting from appropriately substituted aryl halides. The key steps include:
- Halogenation or functionalization of the aromatic ring to introduce the fluorine and amino substituents.
- Formation of the boronic ester moiety via Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂).
- Installation or protection of the N,N-dimethylamino group either before or after borylation depending on the synthetic route.
Palladium-Catalyzed Miyaura Borylation
The most common and effective method for preparing 3-fluoro-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline involves the Miyaura borylation of a halogenated precursor (typically aryl bromide or chloride) in the presence of bis(pinacolato)diboron.
| Parameter | Details |
|---|---|
| Starting material | 3-fluoro-5-(N,N-dimethylamino)aryl bromide or chloride |
| Boron source | Bis(pinacolato)diboron (B₂Pin₂) |
| Catalyst | Pd(OAc)₂ or Pd(dppf)Cl₂ |
| Ligand | SPhos, XPhos, or similar phosphine ligands |
| Base | Potassium acetate (KOAc) or potassium carbonate (K₂CO₃) |
| Solvent | 1,4-Dioxane, DMF, or toluene |
| Temperature | 80–100 °C |
| Reaction time | 12–24 hours |
| Yield | 32–54% depending on halogen leaving group and conditions |
- Bromoarenes generally provide higher yields (~54%) compared to chloroarenes (~32%) due to more favorable oxidative addition kinetics in Pd catalysis.
- The presence of the electron-withdrawing fluorine substituent at the meta position enhances the electrophilicity of the aromatic ring, facilitating the borylation step.
- The N,N-dimethylamino group can cause steric hindrance, which may reduce coupling efficiency with bulky substrates.
Alternative Synthetic Routes
Halogen-Metal Exchange Followed by Borylation:
An alternative approach involves halogen-metal exchange using n-butyllithium on a halogenated precursor, followed by quenching with a boron electrophile such as pinacolborane or trialkyl borates to form the boronic ester.
- Example: Starting from 4-bromo-N,N-dimethylaniline derivatives, treatment with n-butyllithium at low temperature (-78 °C) generates the aryllithium intermediate, which is then reacted with pinacolborane to afford the boronate ester.
- This method requires careful control of temperature and moisture exclusion to avoid side reactions.
If starting from a primary or secondary amino precursor, methylation can be performed using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions to install the N,N-dimethylamino group.
Purification and Characterization
- Purification is typically achieved by silica gel column chromatography using appropriate solvent systems (e.g., hexane/ethyl acetate mixtures).
- Characterization involves:
- NMR Spectroscopy: ^1H, ^13C, and ^19F NMR to confirm substitution patterns and fluorine effects.
- High-Resolution Mass Spectrometry (HRMS): To confirm molecular weight and purity.
- X-ray Crystallography: Occasionally used to confirm the boronate ester geometry and intermolecular interactions.
Example Preparation Data Summary
| Step | Conditions/Details | Yield (%) | Notes |
|---|---|---|---|
| Miyaura borylation | Pd(OAc)₂, SPhos, KOAc, B₂Pin₂, 1,4-dioxane, 80 °C, 12 h | 32–54 | Higher yield with bromoarene precursor |
| Halogen-metal exchange | n-BuLi, -78 °C, pinacolborane quench | ~60–78 | Requires strict anhydrous conditions |
| Methylation of amino group | Methyl iodide, base (e.g., K₂CO₃), room temp to reflux | 70–90 | Usually performed before or after borylation step |
| Purification | Silica gel chromatography | - | Solvent system optimized for purity |
Research Findings on Optimization
- Catalyst and Ligand Selection: Use of bulky and electron-rich phosphine ligands like SPhos significantly improves catalytic efficiency and yield.
- Base Choice: Potassium acetate is preferred for its mildness and compatibility; stronger bases may lead to decomposition.
- Temperature Control: Elevated temperatures (80–100 °C) optimize reaction rates but require monitoring to prevent side reactions.
- Substrate Effects: Electron-withdrawing fluorine substituent facilitates transmetalation but positional isomers show varying reactivity.
- Scale-up Considerations: Continuous flow synthesis has been explored industrially to improve reproducibility and yield.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations | Typical Yield (%) |
|---|---|---|---|---|
| Pd-catalyzed Miyaura borylation | Pd(OAc)₂, SPhos, KOAc, B₂Pin₂, 80 °C, 12 h | Mild, scalable, versatile | Moderate yields with chloroarenes | 32–54 |
| Halogen-metal exchange | n-BuLi, pinacolborane, -78 °C | High regioselectivity | Sensitive to moisture, low temp | 60–78 |
| Amino group methylation | Methyl iodide, base | Straightforward | Requires additional step | 70–90 |
Q & A
Q. What are the common synthetic routes for 3-fluoro-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, and how are yields optimized?
The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. For example, Miyaura-Suzuki coupling using halogenated precursors (e.g., chloro- or bromoarenes) with bis(pinacolato)diboron (B₂Pin₂) in the presence of Pd(OAc)₂, a ligand like SPhos, and a base such as KOAc. Yields vary depending on the halogen: bromoarenes generally provide higher yields (~54%) compared to chloroarenes (~32%) due to better oxidative addition kinetics . Purification often involves silica gel chromatography, and structural confirmation uses H/C NMR and HRMS .
Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?
- NMR Spectroscopy : H and C NMR identify substituent effects; the fluorine atom induces distinct deshielding in adjacent protons (e.g., aromatic protons near the F substituent show upfield/downfield shifts depending on resonance effects) .
- X-ray Crystallography : Used to confirm the boronic ester geometry and intermolecular interactions (e.g., hydrogen bonding with the amine group). SHELX programs are standard for refining crystal structures .
- HRMS : Validates molecular weight and isotopic patterns, ensuring purity .
Q. How does the fluorine substituent influence the compound's reactivity in cross-coupling reactions?
The electron-withdrawing fluorine meta to the boronic ester enhances the electrophilicity of the aryl ring, facilitating transmetalation in Suzuki-Miyaura reactions. However, steric hindrance from the N,N-dimethyl group may reduce coupling efficiency with bulky substrates. Comparative studies of fluoroaniline isomers (e.g., 3-fluoro vs. 4-fluoro) reveal positional effects on electronic distribution and reaction rates .
Advanced Research Questions
Q. How can researchers address low yields in Miyaura-Suzuki couplings involving chloroarene precursors?
Strategies include:
Q. What are the challenges in achieving regioselective C-H borylation for synthesizing this compound?
Direct C-H borylation of the parent aniline derivative is complicated by competing N-directed activation. To circumvent this, protecting the amine (e.g., as a trifluoroacetamide) or using iridium catalysts with directing groups (e.g., pyridines) can improve regioselectivity. Recent studies highlight the role of steric effects in controlling borylation at the 5-position .
Q. How do solvent and temperature affect the stability of the boronic ester moiety during reactions?
The dioxaborolane group is sensitive to protic solvents (e.g., water, alcohols) and high temperatures. Anhydrous dioxane or THF at ≤110°C is recommended for stability. Decomposition pathways include hydrolysis to boronic acids or protodeboronation, monitored via B NMR .
Q. What computational methods support the analysis of electronic effects in this compound?
DFT calculations (e.g., B3LYP/6-31G*) model the electron-withdrawing effects of fluorine and boronic ester groups. Frontier molecular orbital (FMO) analysis predicts reactivity in cross-couplings, while NBO analysis quantifies hyperconjugation between the dimethylamine group and the aromatic ring .
Data Contradictions and Troubleshooting
Q. Why do reported yields for similar compounds vary across studies, and how can reproducibility be ensured?
Discrepancies arise from differences in catalyst loading, ligand purity, and substrate ratios. For example, Pd(OAc)₂ vs. PdCl₂(dppf) can alter reaction kinetics. Reproducibility requires strict control of:
Q. How to resolve conflicting NMR assignments for aromatic protons in fluorinated boronic esters?
Use 2D NMR (e.g., H-C HSQC, H-H COSY) to resolve overlapping signals. Isotopic labeling (e.g., F-H HOESY) can clarify spatial relationships between fluorine and neighboring protons .
Methodological Tables
Q. Table 1. Comparison of Synthetic Yields Using Halogenated Precursors
| Halogen | Catalyst System | Yield (%) | Reference |
|---|---|---|---|
| Cl | Pd(OAc)₂/SPhos | 32 | |
| Br | Pd(OAc)₂/SPhos | 54 |
Q. Table 2. Key NMR Chemical Shifts
| Proton Position | H Shift (ppm) | C Shift (ppm) |
|---|---|---|
| Aromatic H (near F) | 7.45 (d, J=8.2 Hz) | 128.5 |
| N(CH₃)₂ | 2.98 (s) | 40.2 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
